2-(Benzylamino)-3,3,3-trifluoro-2-methylpropanoic acid
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Overview
Description
2-(Benzylamino)-3,3,3-trifluoro-2-methylpropanoic acid is an organic compound that features a trifluoromethyl group, a benzylamino group, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylamino)-3,3,3-trifluoro-2-methylpropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzylamine and 3,3,3-trifluoro-2-methylpropanoic acid.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including temperature, pressure, and the use of catalysts or reagents to facilitate the reaction.
Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylamino)-3,3,3-trifluoro-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl ketones, while reduction can produce benzyl alcohols.
Scientific Research Applications
2-(Benzylamino)-3,3,3-trifluoro-2-methylpropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Benzylamino)-3,3,3-trifluoro-2-methylpropanoic acid involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the benzylamino group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Amino)-3,3,3-trifluoro-2-methylpropanoic acid
- 2-(Benzylamino)-3,3,3-trifluoropropanoic acid
- 2-(Benzylamino)-2-methylpropanoic acid
Uniqueness
2-(Benzylamino)-3,3,3-trifluoro-2-methylpropanoic acid is unique due to the presence of both the trifluoromethyl group and the benzylamino group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
2-(Benzylamino)-3,3,3-trifluoro-2-methylpropanoic acid is a synthetic compound notable for its unique structural features, including a benzylamino group and trifluoromethyl substituents. This compound has garnered attention in biochemical research due to its potential biological activities, particularly in enzyme interactions and amino acid metabolism.
- Molecular Formula : C12H14F3N1O2
- Molecular Weight : Approximately 247.22 g/mol
- CAS Number : 1526961-92-1
Biological Activity
Research indicates that this compound exhibits significant biological activity. It has been investigated for various pharmacological effects, including:
- Enzyme Inhibition : The compound has shown potential in modulating enzymatic pathways related to amino acid metabolism.
- Cellular Protection : Studies have highlighted its protective effects on pancreatic β-cells against endoplasmic reticulum (ER) stress, which is critical in the context of diabetes management .
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific receptors or enzymes involved in metabolic pathways.
Case Studies and Research Findings
- Study on Pancreatic β-cell Protection : A study demonstrated that derivatives of this compound can protect pancreatic β-cells from ER stress-induced apoptosis. The most potent derivative showed an EC50 value of 0.1±0.01μM, indicating high efficacy in enhancing cell viability under stress conditions .
- Amino Acid Metabolism : Another investigation focused on the compound's role in amino acid metabolism, revealing that it could influence metabolic pathways by acting as a substrate or inhibitor for key enzymes involved in these processes.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2-Amino-3,3,3-trifluoro-2-methylpropanoic acid | Lacks the benzyl group | Simpler structure; primarily studied for amino acid metabolism |
(R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropionic acid | Contains a hydroxyl group instead of an amino group | Different functional properties due to hydroxyl |
N-Benzyl-L-alanine | Contains only one fluorine atom | Less fluorinated than the target compound |
2-(Benzoylamino)-3,3,3-trifluoro-2-methylpropanoic acid | Benzoyl instead of benzyl | Different aromatic substitution affects reactivity |
This table illustrates how variations in structure can lead to differing chemical behaviors and biological activities.
Properties
Molecular Formula |
C11H12F3NO2 |
---|---|
Molecular Weight |
247.21 g/mol |
IUPAC Name |
2-(benzylamino)-3,3,3-trifluoro-2-methylpropanoic acid |
InChI |
InChI=1S/C11H12F3NO2/c1-10(9(16)17,11(12,13)14)15-7-8-5-3-2-4-6-8/h2-6,15H,7H2,1H3,(H,16,17) |
InChI Key |
MLDPNLBSZSRATA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)(C(F)(F)F)NCC1=CC=CC=C1 |
Origin of Product |
United States |
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